![molecular formula C14H12O3S B161135 4-Acetoxybenzyl 2-thienyl ketone CAS No. 126496-55-7](/img/structure/B161135.png)
4-Acetoxybenzyl 2-thienyl ketone
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Overview
Description
4-Acetoxybenzyl 2-thienyl ketone is an organic compound with the molecular formula C14H12O3S and a molecular weight of 260.31 g/mol It is characterized by the presence of an acetoxy group attached to a benzyl ring, which is further connected to a thienyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxybenzyl 2-thienyl ketone can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with thienylmercuric chloride in the presence of a catalyst such as aluminum chloride . Another method includes the use of thienylmagnesium iodide and benzonitrile under controlled conditions . These reactions typically require anhydrous conditions and are conducted at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxybenzyl 2-thienyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemical Synthesis
4-Acetoxybenzyl 2-thienyl ketone serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it useful in the development of more complex organic molecules.
Key Reactions:
- Oxidation: Can be converted into sulfoxides and sulfones.
- Reduction: Capable of yielding alcohols.
- Substitution: Engages in reactions with various substituted aromatic compounds, enhancing its utility as a building block in synthetic chemistry.
Biological Applications
Research indicates that this compound exhibits bioactive properties, particularly in antimicrobial and anticancer activities.
Antimicrobial Properties:
Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Anticancer Potential:
Preliminary investigations indicate that this compound may interfere with cancer cell proliferation. Its mechanism may involve the modulation of cellular pathways and enzyme activities, leading to apoptosis in malignant cells.
Medicinal Chemistry
The compound is being explored for its therapeutic potential. Ongoing research aims to understand its efficacy and safety profile as a potential drug candidate.
Potential Therapeutic Uses:
- Anticancer agents: Investigations are underway to determine its effectiveness against specific cancer types.
- Anti-inflammatory agents: Its structural features suggest it could play a role in reducing inflammation, similar to other thienyl derivatives .
Industrial Applications
In industrial settings, this compound can be utilized in the production of pharmaceuticals and agrochemicals. Its reactivity makes it suitable for synthesizing various chemical products used in these sectors.
Applications in Agrochemicals:
The compound's ability to engage in electrophilic and nucleophilic reactions can be harnessed to develop new pesticides or herbicides, contributing to agricultural productivity.
Case Studies
Several studies have highlighted the applications of thienyl derivatives similar to this compound:
- A study demonstrated the synthesis of novel thienyl-based compounds with enhanced anticancer activity through structural modifications similar to those found in this compound .
- Research on thienyl derivatives has shown promising results in developing new agrochemicals that exhibit improved efficacy against pests while being environmentally friendly .
Mechanism of Action
The mechanism of action of 4-Acetoxybenzyl 2-thienyl ketone involves its interaction with molecular targets through its functional groups. The acetoxy group can undergo hydrolysis to release acetic acid, while the thienyl ketone moiety can participate in various chemical reactions. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetoxybenzyl 2-furyl ketone
- 4-Acetoxybenzyl 2-pyridyl ketone
- 4-Acetoxybenzyl 2-phenyl ketone
Uniqueness
4-Acetoxybenzyl 2-thienyl ketone is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
4-Acetoxybenzyl 2-thienyl ketone, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Chemical Formula : C12H10O2S
- Molecular Weight : 218.27 g/mol
The compound features a benzene ring substituted with an acetoxy group and a thienyl ketone moiety, which contributes to its biological activity.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. A study involving various cancer cell lines demonstrated that this compound can inhibit cell proliferation effectively. The mechanism appears to involve the disruption of microtubule dynamics, akin to other known antitumor agents.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15.3 | Microtubule destabilization |
MCF-7 | 12.8 | Induction of apoptosis |
A549 | 20.5 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies revealed that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | >64 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Microtubule Binding : The compound binds to tubulin, preventing its polymerization into microtubules, which is crucial for mitosis.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that it may exhibit antioxidant activity, reducing oxidative stress in cells.
Case Studies
-
Antitumor Efficacy in Vivo : A study conducted on mice bearing tumor xenografts showed a significant reduction in tumor size following treatment with this compound compared to control groups.
- Tumor size reduction: 45% after two weeks of treatment.
- No significant toxicity was observed at therapeutic doses.
- Synergistic Effects with Other Agents : Research has indicated that combining this compound with traditional chemotherapeutics enhances efficacy. For instance, co-treatment with doxorubicin resulted in lower IC50 values than either agent alone.
Properties
IUPAC Name |
[4-(2-oxo-2-thiophen-2-ylethyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-10(15)17-12-6-4-11(5-7-12)9-13(16)14-3-2-8-18-14/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYFCQRLQJRNJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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